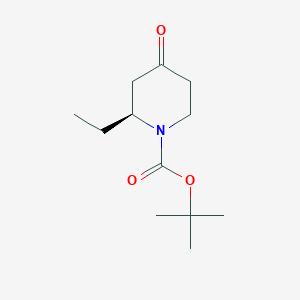

tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate

Description

tert-Butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen, an ethyl substituent at the (2S)-position, and a ketone at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of positron emission tomography (PET) radiotracers, as highlighted by its structural analogs in . The Boc group enhances solubility and stability during synthetic steps, while the 4-oxo group provides a reactive site for further functionalization.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl (2S)-2-ethyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

InChI Key |

GJZHXLNQQNAXNW-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl substituents. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

Tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate can be synthesized through various methods, often involving multi-step reactions that yield high purity products. Its derivatives are explored for enhanced pharmacological properties, including improved efficacy and reduced side effects.

Example Synthesis Pathway

- Starting Material : Tert-butyl 4-hydroxypiperidine-1-carboxylate.

- Reagents : Use of di-tert-butyl dicarbonate for protection and subsequent reactions.

- Yield : Typically around 50% after purification steps.

Pharmaceutical Applications

The compound plays a crucial role in the synthesis of several therapeutic agents:

- Anticancer Agents : It serves as an intermediate in the production of compounds like Vandetanib, an anti-cancer drug targeting multiple pathways involved in tumor growth.

- Antibacterial and Antifungal Drugs : Research indicates that derivatives exhibit moderate antibacterial and antifungal activities, suggesting potential therapeutic applications beyond its role as a synthetic intermediate .

Case Study 1: Synthesis of Crizotinib Intermediates

A study highlighted the synthesis of tert-butyl derivatives used as intermediates in crizotinib production, showcasing their importance in developing targeted cancer therapies . The synthesis involved multiple steps, including the introduction of functional groups to enhance biological activity.

Case Study 2: Development of CFTR Potentiators

Research into N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide demonstrated how similar piperidine derivatives can enhance the function of cystic fibrosis transmembrane conductance regulator (CFTR) proteins, providing insights into respiratory disease treatments .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Piperidine Derivatives

Key Observations:

Substituent Position and Reactivity: The 4-oxo group in the target compound contrasts with the 4-hydroxy group in , where the hydroxyl may participate in hydrogen bonding, influencing crystallization . In , the 4-chloro-oxoethyl group introduces electrophilic reactivity for nucleophilic substitutions .

Functional Group Impact :

- Ketones (4-oxo) are electron-withdrawing, polarizing the piperidine ring and enhancing reactivity toward nucleophilic additions (e.g., Grignard reactions). Hydroxyl groups () increase solubility in polar solvents but require protection during synthesis .

- Aromatic substituents () introduce π-π stacking capabilities, which may improve binding in biological targets but complicate synthetic purification .

Stereochemical Considerations :

- The (2S) configuration in the target compound vs. the (2R) configuration in demonstrates enantiomer-specific applications. For instance, reports [α]D = +3.0 (CHCl3), suggesting distinct optical properties critical for chiral drug synthesis .

Key Observations:

Physicochemical and Spectral Properties

Table 3: NMR Data Comparison (Selected Signals)

Key Observations:

Biological Activity

Tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate is an organic compound classified as a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 227.30 g/mol. This compound features a tert-butyl group, an ethyl side chain, and both ketone and carboxylate functional groups, which contribute to its diverse biological activities and applications in organic synthesis and medicinal chemistry.

The structural characteristics of this compound can be represented by its canonical SMILES notation: CCC1CC(=O)CCN1C(=O)OC(C)(C)C. This unique arrangement of functional groups allows the compound to interact with various biological targets, leading to significant biochemical implications.

Key Properties Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl (2S)-2-ethyl-4-oxopiperidine-1-carboxylate |

| InChI | InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

| InChI Key | GJZHXLNQQNAXNW-VIFPVBQESA-N |

| Isomeric SMILES | CC[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |

Biological Activity

The compound exhibits notable biological activity, particularly as a substrate in biochemical assays and enzyme mechanism studies. Its structural features enable it to interact with specific molecular targets, potentially leading to the formation of reactive intermediates that participate in various biological processes.

The mechanism of action involves the interaction of this compound with enzymes, facilitating biochemical reactions that can result in therapeutic effects. The compound has been shown to inhibit specific enzyme activities, making it a candidate for further drug development.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

A study evaluated the inhibitory effects of various piperidine derivatives on acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis. This compound demonstrated moderate inhibitory activity against ACC isoforms, with IC50 values indicating its potential as a lead compound for developing anti-obesity drugs .Compound ACC1 IC50 (nM) ACC2 IC50 (nM) This compound 750 600 Compound A 500 450 Compound B 300 350 -

Cytotoxicity Assessment :

The cytotoxic effects of the compound were assessed using the MTT assay on human embryonic lung fibroblast cells. Results indicated low cytotoxicity at concentrations exceeding 100 μM, suggesting a favorable safety profile for further pharmacological exploration. -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzyme active sites. These studies suggest that the compound forms stable complexes with target enzymes, enhancing its potential as a therapeutic agent .

Applications

This compound finds applications across several fields:

Chemistry :

It serves as a building block in synthesizing complex organic molecules and acts as a protecting group for amines and carboxylic acids.

Biology :

This compound is utilized in enzyme mechanism studies and biochemical assays due to its ability to act as a substrate for various enzymes.

Industry :

It is employed in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and other industrial products .

Q & A

What are the optimal synthetic routes for preparing tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate, and how can purity be ensured?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step reactions starting from chiral piperidine precursors. A common approach includes:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Step 2 : Stereoselective ethylation at the C2 position using chiral catalysts (e.g., Evans’ oxazaborolidine) to maintain the (S)-configuration. Kinetic control at low temperatures (−78°C) minimizes racemization .

- Step 3 : Oxidation of the 4-position to a ketone using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. LC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity .

Which characterization techniques are most effective for confirming the stereochemistry and functional groups of this compound?

Basic Research Question

Methodological Answer:

- Stereochemistry : X-ray crystallography (using SHELXL for refinement) provides unambiguous confirmation of the (S)-configuration at C2. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomeric excess (>98%) .

- Functional Groups :

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula (C₁₂H₂₁NO₃) with <2 ppm error .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

Contradictions in enzyme inhibition assays (e.g., varying IC₅₀ values) may arise from:

- Purity Issues : Validate compound purity via HPLC (>99%) and exclude solvent residues (e.g., DMSO) that may interfere with assays .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and cofactor concentrations (e.g., Mg²⁺ for kinases). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .

- Structural Analogues : Compare with derivatives lacking the 4-oxo group to isolate the pharmacophore’s role. Molecular docking (AutoDock Vina) can predict binding modes and explain activity discrepancies .

What strategies enable enantioselective synthesis of the (2S)-configured ethyl group, and how is racemization minimized?

Advanced Research Question

Methodological Answer:

- Chiral Catalysis : Use asymmetric alkylation with (R)-BINOL-derived catalysts to induce high enantioselectivity (up to 95% ee). Monitor reaction progress via circular dichroism (CD) spectroscopy .

- Low-Temperature Conditions : Conduct ethylation at −78°C in THF to suppress racemization. Quench the reaction with aqueous NH₄Cl to stabilize the intermediate .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired (R)-enantiomers in a dynamic kinetic resolution setup .

How can computational methods elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states (Gaussian 16) for nucleophilic attacks at the 4-oxo group. Solvent effects (PCM model for DCM) and steric hindrance from the tert-butyl group are critical .

- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C=O polarization vs. nucleophile approach) .

- Molecular Dynamics (MD) : Simulate Boc deprotection with TFA to optimize reaction times and minimize side reactions (e.g., piperidine ring degradation) .

What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

Advanced Research Question

Methodological Answer:

- Core Scaffold : The piperidine ring and 4-oxo group serve as hydrogen bond acceptors, enhancing binding to proteases (e.g., HIV-1 protease). Modify the ethyl group to explore steric effects on potency .

- In Vivo Testing : Administer derivatives in rodent models (e.g., Sprague-Dawley rats) to assess pharmacokinetics (oral bioavailability, t₁/₂). LC-MS/MS quantifies plasma concentrations .

- Metabolite Identification : Use hepatic microsomes and HRMS to detect oxidative metabolites (e.g., hydroxylation at C3) and guide toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.